4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate
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Description
“4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate” is a derivative of phenyl acridine-9-carboxylate . It is a chemiluminescent compound, meaning it emits light as a result of a chemical reaction . This compound is particularly interesting due to its ability to produce strong chemiluminescence intensities .
Synthesis Analysis
The synthesis of this compound involves the introduction of methyl groups on the acridine moiety in chemiluminescent acridinium esters that have electron-withdrawing groups (trifluoromethyl, cyano, nitro, ethoxycarbonyl) at the 4-position on the phenyl ester .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an acridine moiety, which is a tricyclic compound that forms the basis of several important biochemical compounds . The compound also contains a methoxycarbonyl group at the 4-position on the phenyl ester .Chemical Reactions Analysis
Reactions of acridine-9-carboxylates with H2O2 result in the formation of relatively unstable dioxetanone intermediates . The chemiluminescence intensity of this compound is significantly stronger than that of other similar compounds .Physical and Chemical Properties Analysis
The melting points and melting enthalpies of this compound, along with its derivatives, were determined by DSC . The volatilisation enthalpies and temperatures were either measured by DSC or obtained by fitting TG curves to the Clausius–Clapeyron relationship .Mechanism of Action
Target of Action
The primary target of acridine derivatives, such as 2,6-Dimethyl-4-(methoxycarbonyl)phenyl Acridine-9-carboxylate, is DNA . Acridine derivatives intercalate into the DNA structure, which can disrupt various biological processes involving DNA and related enzymes .
Mode of Action
The mode of action of acridine derivatives is primarily through DNA intercalation . The planar structure of these compounds allows them to insert between the base pairs of the DNA double helix . This intercalation, driven by charge transfer and π-stacking interactions, causes the helical structure of DNA to unwind .
Biochemical Pathways
The unwinding of the DNA structure due to the intercalation of acridine derivatives can affect various biochemical pathways. It can inhibit the replication and transcription processes, thereby disrupting the normal functioning of cells . .
Pharmacokinetics
The solubility of the compound in various solvents such as chloroform, ethyl acetate, and methanol is slightly mentioned , which could influence its bioavailability.
Result of Action
The result of the action of 2,6-Dimethyl-4-(methoxycarbonyl)phenyl Acridine-9-carboxylate is the disruption of normal cellular processes due to the unwinding of the DNA structure . This can lead to cell death, making acridine derivatives potential therapeutic agents for various disorders .
Future Directions
The future directions for this compound could involve further exploration of its chemiluminescent properties. Given its strong chemiluminescence intensity, it could be used to develop new assays for oxidants or nucleophiles . Additionally, its use in medical, biological, and environmental analyses could be explored .
Properties
IUPAC Name |
(4-methoxycarbonyl-2,6-dimethylphenyl) acridine-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-14-12-16(23(26)28-3)13-15(2)22(14)29-24(27)21-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)21/h4-13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUHCXDGBDELMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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